3-Methylpentan-2-amine
Overview
Description
3-Methylpentan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which can readily form bonds with other atoms or groups. Although the provided papers do not directly discuss 3-Methylpentan-2-amine, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 3-Methylpentan-2-amine.
Synthesis Analysis
The synthesis of related amines has been explored in several studies. For instance, the aminoalkylation of [1.1.1]propellane has been reported as a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which demonstrates the potential for creating complex amines from simpler structures . Additionally, the synthesis of 2-alkoxypentan-3-amine hydrochlorides through a multi-step process involving alkylation, Grignard reaction, reduction, amination, and salt-forming has been described, which could be relevant to the synthesis of 3-Methylpentan-2-amine .
Molecular Structure Analysis
The molecular structure of amines is crucial for their chemical behavior and interactions. Vibrational and conformational analysis of 2-methylpentane and 3-methylpentane has shown that these compounds can exist in multiple conformations, which may also be true for 3-Methylpentan-2-amine . Theoretical calculations and structural analysis using techniques such as NMR, IR, MS, and X-ray have been applied to related compounds, providing a framework for understanding the structure of 3-Methylpentan-2-amine .
Chemical Reactions Analysis
The reactivity of amines is influenced by their molecular structure. The synthesis of various heterocyclic systems using amino acids as precursors has been explored, indicating the versatility of amines in forming complex molecules . The synthesis of pentane amino derivatives and their reactivity in environmentally safe methods in water medium has also been reported, suggesting potential synthetic routes and reactions for 3-Methylpentan-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are determined by their molecular structure and the presence of functional groups. For example, the sensory properties of 3-mercapto-2-methylpentanols have been studied, revealing the impact of stereochemistry on odor perception, which could be relevant for understanding the properties of 3-Methylpentan-2-amine . The synthesis of 3-mercapto-2-methylpentan-1-ol and its sensory evaluation at different concentrations also provides insights into the relationship between structure and sensory properties .
Scientific Research Applications
CO2 Capture and Environmental Applications
- CO2 Capture in Water-Gas Shift Process Plants : A study explored the use of a novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane (DA2MP) for CO2 capture in water-gas shift process plants. This blend demonstrated higher CO2 capture efficiency and absorption rates compared to standard blends, suggesting its potential for cost-effective and energy-efficient CO2 capture in industrial applications (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
- Absorption and Desorption Properties of CO2 : Another study focused on the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (DAMP). The research revealed that DAMP has a lower volatility compared to other amines, resulting in reduced solvent loss during the CO2 removal process, indicating its effectiveness in CO2 capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).
Synthetic Chemistry and Industrial Applications
- Synthesis of Medical Intermediates : Research on the synthesis of 2-alkoxypentan-3-amine hydrochlorides demonstrated the successful creation of medical intermediates, showcasing the utility of 3-methylpentan-2-amine derivatives in pharmaceutical synthesis (Zhang Ping-rong, 2009).
- Hydrogenolysis and Isomerization in Catalysis : A study on the hydrogenolysis of methylcyclopentane and isomerization of 2-methylpentane over Pt-Ru catalysts highlighted the importance of 3-methylpentan-2-amine derivatives in catalytic processes, contributing to advancements in chemical engineering and material sciences (Díaz et al., 1995).
Photofluorination and Organic Chemistry
- Liquid-Phase Photofluorination Technique : An innovative technique involving the liquid-phase photofluorination with elemental fluorine for synthesizing perfluorochemicals was explored. This method can be applied to branched F-alkanes, F-ethers, and F-tert-amines, showcasing the versatility of 3-methylpentan-2-amine in complex chemical syntheses (Scherer, Yamanouchi, & Onox, 1990).
Photoionization Studies
- Stability of Trapped Electrons in Organic Glasses : Research on the stability of trapped electrons in photoionized and gamma-irradiated organic glasses, including 3-methylpentane, provided insights into the behavior of electrons in these environments. The study's findings contribute to our understanding of electron mobility in organic compounds (Lin, Tsuji, & Williams, 1967).
Safety And Hazards
properties
IUPAC Name |
3-methylpentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAGOADKDXXTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956811 | |
Record name | 3-Methylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentan-2-amine | |
CAS RN |
35399-81-6 | |
Record name | 3-Methyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35399-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethylbutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035399816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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